Lipophilicity and H-Bond Acceptor Tuning: 3,4-Difluoro vs. 4-Fluoro and 4-Chloro Phenyl Congeners
The 3,4-difluorophenyl substituent on the target compound produces an intermediate computed lipophilicity (XLogP3 = 1.7) that lies between the 4-fluorophenyl analog (XLogP3 = 1.6) and the 4-chlorophenyl analog (XLogP3 = 2.1), while simultaneously providing the highest hydrogen-bond acceptor count (HBA = 3) among the three comparators [1]. The additional ortho-fluorine at position 3 contributes to the increased HBA count without raising logP beyond the 1–3 optimal range for oral bioavailability [1][2]. In contrast, the 4-chloro congener reaches XLogP3 = 2.1 with only 1 HBA, which may compromise aqueous solubility; the 4-fluoro congener has a lower HBA of 2, potentially reducing polar target interactions [2][3]. All three compounds share identical TPSA (17 Ų) and heavy atom counts within ±1, minimizing confounding variables and isolating the substitution pattern as the differentiating factor [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7; HBA = 3; MW = 234.24; TPSA = 17 Ų |
| Comparator Or Baseline | 4-Fluoro analog (CAS 112767-38-1): XLogP3 = 1.6, HBA = 2, MW = 216.25, TPSA = 17 Ų; 4-Chloro analog (CAS 112758-91-5): XLogP3 = 2.1, HBA = 1, MW = 232.71, TPSA = 17 Ų |
| Quantified Difference | ΔXLogP3 vs. 4-F: +0.1; vs. 4-Cl: −0.4; ΔHBA vs. 4-F: +1; vs. 4-Cl: +2 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm, Cactvs 3.4.8.18/3.4.8.24) |
Why This Matters
The intermediate logP with enhanced HBA count positions the 3,4-difluoro compound as the most balanced candidate for lead optimization where both passive permeability and polar target engagement are required.
- [1] PubChem Compound Summary for CID 44116791. Computed properties: XLogP3-AA = 1.7, HBA = 3, TPSA = 17 Ų, MW = 234.24. https://pubchem.ncbi.nlm.nih.gov/compound/44116791 (accessed 2026-05-04). View Source
- [2] PubChem Compound Summary for CID 2770911, 1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine. Computed properties: XLogP3-AA = 1.6, HBA = 2, TPSA = 17 Ų, MW = 216.25. https://pubchem.ncbi.nlm.nih.gov/compound/2770911 (accessed 2026-05-04). View Source
- [3] PubChem Compound Summary for CID 578665, 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo(1,2-a)pyrazine. Computed properties: XLogP3-AA = 2.1, HBA = 1, TPSA = 17 Ų, MW = 232.71. https://pubchem.ncbi.nlm.nih.gov/compound/578665 (accessed 2026-05-04). View Source
